Microcin SF608

Description

Structure

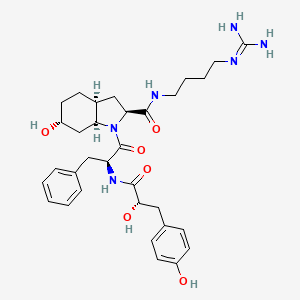

2D Structure

Properties

Molecular Formula |

C32H44N6O6 |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(2S,3aS,6R,7aS)-N-[4-(diaminomethylideneamino)butyl]-6-hydroxy-1-[(2S)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C32H44N6O6/c33-32(34)36-15-5-4-14-35-29(42)27-18-22-10-13-24(40)19-26(22)38(27)31(44)25(16-20-6-2-1-3-7-20)37-30(43)28(41)17-21-8-11-23(39)12-9-21/h1-3,6-9,11-12,22,24-28,39-41H,4-5,10,13-19H2,(H,35,42)(H,37,43)(H4,33,34,36)/t22-,24+,25-,26-,27-,28-/m0/s1 |

InChI Key |

HYPWKJJQJSEUDS-GFZBRZDVSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H]2[C@@H]1C[C@H](N2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N)O |

Canonical SMILES |

C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)O)C(=O)NCCCCN=C(N)N)O |

Synonyms |

L-Hpla-L-Phe-L-Choi-Agm microcin SF608 |

Origin of Product |

United States |

Structural Elucidation and Comparative Analysis of Microcin Sf608

Constituent Units and Their Stereochemical Configuration

L-Phenylalanine Moiety

A standard proteinogenic amino acid, the phenylalanine residue in Microcin (B1172335) SF608 possesses the L-configuration, or (S)-stereochemistry at its α-carbon. dntb.gov.ua This is a notable feature, as many other members of the aeruginosin family incorporate D-amino acids at this position. nih.gov The L-phenylalanine is linked via a standard peptide bond from its carboxyl group to the secondary amine of the octahydroindole ring of the Choi moiety.

2-Carboxy-6-hydroxyoctahydroindole (Choi) Component

The central and most complex unit of Microcin SF608 is the 2-carboxy-6-hydroxyoctahydroindole (Choi) core. This non-proteinogenic, bicyclic α-amino acid is characteristic of the aeruginosin family. nih.govnih.gov Detailed spectroscopic analysis and total synthesis have established the absolute stereochemistry of the Choi unit in this compound as (2S,3aS,6R,7aS). dntb.gov.uauni.lu The Choi moiety serves as the scaffold for the other components, being acylated at its nitrogen by L-phenylalanine and having its C-2 carboxyl group amidated by the agmatine (B1664431) residue. researchgate.net

p-Hydroxy-phenyl-lactic Acid (Hpla) Moiety

Attached to the N-terminus of the L-phenylalanine residue via an amide bond is p-hydroxy-phenyl-lactic acid (Hpla). This α-hydroxy acid, rather than an α-amino acid, is another distinguishing feature of the aeruginosin class. In this compound, the Hpla unit has been determined to be of the L-configuration, (2S). dntb.gov.uaresearchgate.net The presence of L-Hpla is in contrast to some other aeruginosins which contain the D-isomer. researchgate.net

Agmatine Residue

The C-terminus of the peptide is capped with an agmatine residue. Agmatine is the decarboxylated form of arginine, retaining the guanidinium (B1211019) group. It is linked to the C-2 carboxyl group of the Choi moiety through a carboxamide bond. dntb.gov.uaresearchgate.net This guanidinylated tail is a common feature among many aeruginosins and is critical for their biological activity as protease inhibitors.

Spectroscopic and Chromatographic Methodologies for Structural Characterization

The determination of the planar structure and absolute configuration of this compound was accomplished through a combination of spectroscopic and chromatographic techniques. High-resolution mass spectrometry was essential in determining its molecular formula (C₃₂H₄₄N₆O₆), while various chromatographic methods were used for its isolation and analysis. uni.luuni-tuebingen.de The total synthesis of the molecule ultimately confirmed the structural assignments made through these analytical methods. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool in the elucidation of the this compound structure. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, were employed to establish the connectivity of the atoms within the molecule. inno-concept.deresearchgate.net

A notable feature observed in the NMR spectra of this compound is the presence of two sets of signals for certain residues, indicating the existence of two slowly interconverting conformers in solution. researchgate.net This phenomenon is attributed to the cis-trans isomerism around the tertiary amide bond formed between the L-phenylalanine and the Choi moiety. researchgate.net The ratio of these rotamers can be observed in the NMR spectra. researchgate.net Comparison of the NMR data from the natural product with that of the synthetically produced compound was crucial for final structural confirmation. ethz.ch

Below are the ¹H and ¹³C NMR chemical shift data for the major (trans) isomer of this compound, recorded in d₆-DMSO.

| Residue | Position | ¹³C (ppm) | ¹H (ppm), Multiplicity (J in Hz) |

|---|---|---|---|

| Hpla | C-1' | 129.5 | - |

| C-2' | 72.2 | 4.15, dd (9.3, 4.0) | |

| C-3' | 40.3 | 2.82, dd (13.9, 4.0); 2.65, dd (13.9, 9.3) | |

| C-4' | 156.0 | - | |

| Phe | C-α | 52.9 | 4.72, m |

| C-β | 36.1 | 3.10, dd (13.8, 4.8); 2.92, dd (13.8, 9.8) | |

| C-γ (C-1'') | 138.2 | - | |

| Choi | C-2 | 60.6 | 4.43, d (9.4) |

| C-3 | 31.4 | 2.29, m; 1.55, m | |

| C-3a | 39.2 | 2.25, m | |

| C-4 | 29.4 | 1.67, m; 1.08, m | |

| C-5 | 31.9 | 1.75, m; 1.25, m | |

| C-6 | 66.1 | 3.78, m | |

| C-7 | 42.5 | 1.83, m; 1.36, m | |

| C-7a | 61.6 | 3.64, t (8.5) | |

| Agmatine | C-1''' | 38.0 | 3.09, q (5.5) |

| C-2''' | 25.9 | 1.47, m | |

| C-3''' | 26.5 | 1.36, m | |

| C-4''' | 40.9 | 3.10, q (6.5) |

High-Performance Liquid Chromatography (HPLC) has been instrumental in the study of this compound. inno-concept.deresearchgate.net It was initially used to isolate the compound from crude extracts of Microcystis sp. blooms. inno-concept.deresearchgate.net Analytical HPLC, typically employing reversed-phase C18 columns, is used to assess the purity of both natural and synthetic samples. nih.gov The presence of the two slowly equilibrating cis-trans isomers of the L-Phe-L-Choi amide bond can sometimes lead to the observation of two distinct peaks in the HPLC chromatogram, a phenomenon that corroborates the findings from NMR spectroscopy. researchgate.net The absolute configuration of the constituent amino and hydroxy acids was confirmed using Marfey's method, which involves derivatization followed by HPLC analysis. researchgate.net

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry has been a pivotal technique in confirming the molecular weight and elemental composition of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) and high-resolution mass spectrometry (HRMS) have been employed to determine its molecular mass. researchgate.netnih.gov These techniques provide the mass-to-charge ratio (m/z) of the protonated molecule, which is a critical piece of data for proposing a molecular formula.

While specific fragmentation data for this compound is not extensively detailed in the available literature, tandem mass spectrometry (MS/MS) is a standard method used for peptide sequencing. In this approach, the parent ion is isolated and fragmented, and the resulting fragment ions provide information about the sequence of amino acid residues. For aeruginosins in general, fragmentation analysis helps in identifying the constituent building blocks, such as the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety and other amino acid residues. nih.gov

Table 1: Mass Spectrometry Techniques in the Analysis of this compound and Related Compounds

| Technique | Application | Information Obtained |

| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Determination of molecular weight. | Provides the mass-to-charge ratio (m/z) of the intact molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. | Yields a highly accurate molecular weight, allowing for the deduction of the elemental formula. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and peptide sequencing. | Generates fragment ions that reveal the sequence of amino acid and other residues within the peptide structure. |

High-Performance Liquid Chromatography (HPLC) in Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential tool for the isolation and purification of this compound from complex biological extracts, such as those from the cyanobacterium Microcystis sp. researchgate.netfrontiersin.org The technique is also crucial for assessing the purity of the isolated compound. Reversed-phase HPLC, often utilizing a C18 column, is a common method for separating peptides like this compound based on their hydrophobicity.

The separation is achieved by using a non-polar stationary phase (the C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nacalai.commdpi.com A gradient elution, where the concentration of the organic solvent is gradually increased, is commonly employed to effectively separate compounds with a wide range of polarities. The purity of the isolated this compound is confirmed by the presence of a single, sharp peak in the HPLC chromatogram. Chiral-phase HPLC has also been instrumental in determining the absolute configuration of the constituent amino acids after hydrolysis of the peptide. hplc.eu

Table 2: Typical HPLC Parameters for the Analysis of Aeruginosins

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | Linear gradient from a low to a high concentration of Mobile Phase B |

| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical columns |

| Detection | UV absorbance, often at 210-230 nm |

Conformational Studies of this compound and Analogues

Conformational analysis of this compound and its synthetic precursors has revealed the presence of rotational isomers, or rotamers, due to hindered rotation around the amide bond connecting L-Phenylalanine (L-Phe) and the L-2-carboxy-6-hydroxyoctahydroindole (L-Choi) moiety. nih.govjmb.or.kr This phenomenon is observable through Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct sets of signals appear for the cis and trans conformations of this amide bond. nih.gov

The presence of these two predominant conformations in solution has been confirmed by high-field NMR spectroscopy. nih.gov The ratio of the cis to trans isomers can vary depending on the solvent used. The specific geometry of these isomers has been assigned using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are in close proximity. nih.gov In the cis rotamer, NOE correlations are observed between specific protons of the L-Phe and L-Choi residues that are spatially close in this conformation, which are different from the correlations observed for the trans rotamer. lcms.cz This detailed conformational analysis is crucial for understanding the three-dimensional structure of this compound, which in turn influences its biological activity.

Comparative Structural Analysis with Related Aeruginosins

This compound shares a close structural resemblance to other members of the aeruginosin family of protease inhibitors, particularly aeruginosin 298A. frontiersin.org The general structure of aeruginosins consists of a linear tetrapeptide backbone. This backbone is characterized by a (4-hydroxy)phenyllactic acid (Hpla) or a similar derivative at the N-terminus, a central Choi moiety, and a derivative of arginine at the C-terminus. nih.gov

The key structural features of this compound are an L-Hpla residue, an L-Phenylalanine (L-Phe) residue, an L-Choi moiety, and an agmatine (decarboxylated arginine) residue at the C-terminus. researchgate.net A significant point of comparison with many other aeruginosins is the stereochemistry of the amino acid at the second position. In this compound, this is an L-Phe residue, whereas in many other aeruginosins, the corresponding amino acid is in the D-configuration. hplc.eu

The structural similarity to aeruginosin 298A is notable; however, a key difference lies in the C-terminal residue. This compound possesses an agmatine unit, while aeruginosin 298A contains an argininol (the alcohol-reduced form of arginine). This variation at the C-terminus, along with differences in the stereochemistry of the constituent units, contributes to the diversity within the aeruginosin family and can influence their inhibitory potency and selectivity towards different proteases.

Table 3: Structural Comparison of this compound and Aeruginosin 298A

| Feature | This compound | Aeruginosin 298A |

| N-terminal acid | L-p-hydroxyphenyllactic acid (L-Hpla) | D-p-hydroxyphenyllactic acid (D-Hpla) |

| Second Residue | L-Phenylalanine (L-Phe) | D-Leucine (D-Leu) |

| Central Moiety | L-2-carboxy-6-hydroxyoctahydroindole (L-Choi) | L-2-carboxy-6-hydroxyoctahydroindole (L-Choi) |

| C-terminal Residue | Agmatine | Argininol |

Biosynthesis and Genetic Determinants of Microcin Sf608

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly

The production of many complex peptides in microorganisms occurs via NRPS pathways. oup.com These systems are modular, with each module responsible for adding a specific building block to the growing peptide chain.

The assembly line for Microcin (B1172335) SF608 is encoded by a multi-module protein. oup.com NRPS modules are typically composed of specific domains that perform distinct functions. A standard module includes an adenylation (A) domain, which selects and activates the amino acid substrate, a thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated amino acid, and a condensation (C) domain that catalyzes the formation of a peptide bond. oup.com The specific NRPS gene cluster responsible for Microcin SF608 contains genes that encode these essential enzymatic domains, which work in concert to build the peptide backbone. nih.govresearchgate.net

The structure of this compound contains specific amino acid components, including L-phenylalanine and the unusual 2-carboxy-6-hydroxyoctahydroindole (Choi). acs.orgmdpi.com The adenylation (A) domains within the NRPS complex are responsible for recognizing and selecting these specific amino acid substrates. This high degree of specificity ensures the correct building blocks are incorporated in the proper sequence, which is critical for the final structure and biological activity of the microcin.

Identification of NRPS Modules and Domains

Organization of the Biosynthetic Gene Cluster

The genes required for the production of this compound are located together in a functional unit known as a biosynthetic gene cluster (BGC). researchgate.net This clustering ensures the coordinated regulation and expression of all the proteins needed for synthesis, modification, and export.

In Shigella flexneri, the bacterium that produces this compound, the relevant genes are found on the chromosome. nih.gov The genes necessary for the entry of Shigella into epithelial cells are clustered within a 31-kb region of its virulence plasmid. medigraphic.com However, the biosynthetic genes for many microcins are often found in distinct operons on either the chromosome or on plasmids. nih.gov For microcins similar in structure to this compound, such as aeruginosins, the gene clusters are well-defined and contain all the necessary components for biosynthesis. mdpi.com

The genes within a microcin biosynthetic cluster are annotated based on their similarity to known genes in other systems. A typical cluster includes genes for the NRPS enzyme, modification enzymes, transport proteins, and immunity. nih.gov

| Putative Gene Function | Description |

| NRPS Genes | Encode the large, modular non-ribosomal peptide synthetase responsible for assembling the peptide core. |

| Modification Enzymes | Catalyze post-translational modifications, such as glycosylation or the attachment of other chemical groups. researchgate.netnih.gov |

| Transport Proteins | Often ABC transporters, they are responsible for exporting the mature microcin out of the producing cell. nih.gov |

| Immunity Protein | Protects the producing cell from the antimicrobial action of its own microcin. nih.govnih.gov |

Locating the aer Gene Locus

Post-Translational Modification Mechanisms

After the peptide backbone of this compound is synthesized by the NRPS machinery, it undergoes several crucial modifications. researchgate.netcapes.gov.br These post-translational modifications are essential for the molecule's final structure and function. For many complex peptides, these steps can include cyclization, epimerization, and the addition of various chemical moieties. nih.govcapes.gov.br In related compounds, dedicated enzymes encoded within the gene cluster, such as glycosyltransferases or halogenases, perform these modifications. nih.govresearchgate.net The final active form of this compound is achieved only after these maturation steps are complete.

Tailoring Enzymes Involved in Hydroxylation

Hydroxylation is a critical tailoring step that adds hydroxyl (-OH) groups to the peptide scaffold, significantly influencing its chemical properties. In this compound, two key hydroxylations occur.

The most notable is the hydroxylation at the C6 position of the octahydroindole ring to form the characteristic 2-carboxy-6-hydroxy octahydroindole (Choi) core. ethz.ch This modification is performed by tailoring enzymes encoded within the aeruginosin biosynthetic gene cluster. nih.gov The synthesis of the Choi core from its precursor, arogenate (derived from the shikimic acid pathway), is proposed to involve a suite of enzymes encoded by the aerC, aerD, aerE, and aerF genes. ethz.chnih.gov The process is initiated by the AerC enzyme, which oxidizes the precursor. ethz.ch Subsequent steps, carried out by the AerD-F enzyme complex, include the cyclization and ultimately the specific hydroxylation to yield the final Choi structure. nih.gov

A second hydroxylation is present on the 4-hydroxyphenyllactic acid (Hpla) moiety at the N-terminus of this compound. mdpi.comnih.gov This hydroxyl group originates from the tyrosine precursor, which is converted to Hpla and incorporated by the NRPS machinery. Further modifications, such as sulfation on this benzene (B151609) ring, are seen in other aeruginosin variants. mdpi.com Oxidative tailoring enzymes, particularly oxygen-dependent oxygenases, are common in secondary metabolite pathways and function by generating radical species on the substrate, which can then be captured by oxygen to form an alcohol (hydroxyl group). rsc.org

Cyclization and Formation of Cyclic Moieties

The defining cyclic moiety of this compound is its bicyclic 2-carboxy-6-hydroxy-octahydroindole (Choi) core. ethz.ch The formation of this strained ring system is a complex enzymatic process. The biosynthetic pathway is believed to start from arogenate, an intermediate of the shikimic acid pathway. ethz.ch

The proposed mechanism for the cyclization involves several key steps orchestrated by enzymes from the aer gene cluster:

Initiation: The enzyme AerC, an oxidoreductase, acts on the arogenate precursor. ethz.ch

Cyclization and Modification: The enzymes AerD, AerE, and AerF, which show significant homology to the BacA, BacB, and BacC enzymes involved in bacilysin (B1667699) biosynthesis, are responsible for forming the cyclic structure. nih.gov In the bacilysin pathway, these enzymes create an epoxy-cyclohexanone ring. nih.gov A similar mechanism is proposed for the formation of the Choi core, where an intramolecular cyclization event leads to the formation of the bicyclic octahydroindole skeleton. ethz.ch The total synthesis of this compound has confirmed the complexity of this structure, highlighting the efficiency of the enzymatic cyclization process. nih.gov

Incorporation of Non-Standard Amino Acids and Derivatives

This compound is composed almost entirely of non-standard amino acids and their derivatives, which are incorporated by the NRPS machinery. oup.comfrontiersin.org Unlike ribosomal synthesis, which is limited to the 20 standard proteinogenic amino acids, NRPS systems can incorporate a vast array of other building blocks, contributing to the structural diversity of natural products. oup.com

The key components of this compound are:

L-2-carboxy-6-hydroxyoctahydroindole (L-Choi): This is the central non-standard amino acid derivative whose biosynthesis via cyclization is described above. Its unique structure is crucial for the peptide's biological activity. ethz.chmdpi.com

L-4-hydroxyphenyllactic acid (L-Hpla): This molecule is a hydroxy acid, not an amino acid. It is derived from L-tyrosine and is incorporated at the N-terminus of the peptide chain by the NRPS modules. mdpi.comnih.gov

Agmatine (B1664431): Found at the C-terminus, agmatine is a decarboxylated form of the amino acid arginine. It is another non-standard building block integrated by the NRPS system. nih.gov

L-Phenylalanine (L-Phe): While phenylalanine is a standard amino acid, its presence in the L-configuration is noteworthy. Many aeruginosins contain D-configured amino acids, making the L-stereochemistry found in this compound a distinguishing feature. mdpi.com

| Component Moiety | Chemical Name | Type |

| Hpla | 4-hydroxyphenyllactic acid | Non-Standard Amino Acid Derivative (Hydroxy Acid) |

| Phe | Phenylalanine | Standard Amino Acid (L-configuration) |

| Choi | 2-carboxy-6-hydroxyoctahydroindole | Non-Standard Amino Acid Derivative |

| Agmatine | (4-aminobutyl)guanidine | Non-Standard Amino Acid Derivative (Decarboxylated Arginine) |

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is a resource-intensive process for microorganisms and is therefore tightly regulated. Biosynthesis is typically activated only under specific conditions where the compound provides a competitive advantage. This regulation occurs at the genetic level, controlling the expression of the biosynthetic gene clusters. nih.govnih.gov

Environmental and Physiological Control of Gene Expression

The expression of microcin-producing genes is often linked to the physiological state of the bacterium and its surrounding environment. encyclopedia.pub While specific regulatory data for this compound is not extensively detailed, general principles from other microcins and cyanobacterial peptides apply.

Growth Phase: In many bacteria, the production of antimicrobial peptides is induced as the culture enters the stationary phase of growth. nih.gov This switch is often a response to nutrient limitation or other stresses, signaling a shift from rapid growth to survival and competition. nih.govencyclopedia.pub

Nutrient Availability: The availability of specific nutrients, such as carbon, nitrogen, or iron, can act as a signal to turn microcin production on or off. encyclopedia.pub The synthesis of the complex precursors for this compound, like arogenate, is directly linked to primary metabolic pathways, making production sensitive to the cell's metabolic status. ethz.ch

Stress Response: Environmental stressors, including chemical exposure or physical changes like temperature shifts, can trigger broad changes in gene expression to help the organism adapt and survive. longdom.orgmdpi.com In the case of Microcystis, the producer of this compound, it has been shown that the lysis of some cells in a population can induce the production of other peptides in the surviving cells. capes.gov.br This suggests a mechanism where cell damage or stress acts as a potent signal to upregulate defensive secondary metabolite production. capes.gov.br

Quorum Sensing and Inter-Microbial Communication in Production

Quorum sensing is a widespread mechanism of bacterial cell-to-cell communication that allows a population to coordinate gene expression based on cell density. mdpi.comuni-giessen.de Bacteria produce and release small signaling molecules called autoinducers. When the concentration of these molecules reaches a certain threshold, it indicates a high population density, which then triggers the expression of specific genes, including those for biofilm formation, virulence, and the production of antimicrobial peptides. mdpi.complos.org

There is no direct evidence documenting that the production of this compound is controlled by a classical quorum-sensing system. However, inter-microbial communication is a known factor in regulating cyanobacterial metabolite production. Research on Microcystis has demonstrated that non-ribosomal peptides released from lysed cells can be sensed by the remaining population, which responds by increasing the production of microcystins. capes.gov.br This functions as a population-wide alert system, where signals from stressed or dying cells enhance the chemical defense capabilities of the entire community. capes.gov.br This form of communication, while not dependent on cell density in the same way as classic quorum sensing, represents a sophisticated form of inter-microbial signaling that likely plays a role in regulating the production of this compound and other bioactive compounds in its natural environment.

Molecular Mechanism of Action and Biological Target Identification

Serine Protease Inhibition

Microcin (B1172335) SF608 is a recognized inhibitor of serine proteases, a broad class of enzymes crucial in various biological processes. ethz.chnih.gov Its inhibitory action is a key aspect of its biological activity.

Mechanism of Trypsin Inhibition by Microcin SF608

This compound demonstrates a notable inhibitory capability against the serine protease trypsin. inno-concept.de It has an IC50 of 0.5 μg/mL for trypsin inhibition. inno-concept.de The mechanism of inhibition is believed to be competitive, where this compound acts as a substrate analog, binding to the active site of trypsin. sigmaaldrich.comisnff-jfb.com This binding forms an inactive complex, preventing the enzyme from carrying out its normal proteolytic functions. sigmaaldrich.com The inhibition is reversible and its efficiency can be influenced by pH. sigmaaldrich.com

Broad-Spectrum Serine Protease Target Profiling

The inhibitory action of this compound is not limited to trypsin. As a member of the aeruginosin family of serine protease inhibitors, it exhibits strong inhibitory activity against a range of pharmaceutically relevant serine proteases. ethz.chethz.ch These enzymes are often implicated in various disease states, making their inhibitors valuable subjects of research. researchgate.net The broad-spectrum nature of its inhibition suggests that this compound can interact with the conserved active site architecture of the serine protease family. researchgate.netcreative-diagnostics.com

Modulation of Cellular Enzymatic Systems

Beyond direct enzyme inhibition, this compound can also indirectly influence the activity of other cellular enzymes.

Indirect Effects on Glutathione (B108866) S-Transferases (GSTs)

Studies have shown that this compound can inhibit both microsomal and soluble Glutathione S-Transferases (mGST and sGST). nih.govinno-concept.de This inhibition is thought to be an indirect consequence of its primary action on serine proteases. inno-concept.de One of the activation mechanisms for mGST involves limited proteolysis by a serine protease. inno-concept.de By inhibiting this activating protease, this compound prevents the conversion of mGST to its active form, thereby reducing its activity. inno-concept.de The effect on sGST appears to be more complex, with inhibition observed in some organisms but not others, suggesting isoenzyme-specific interactions. inno-concept.de

Influence on Peroxidase (POD) Activity

Research has indicated that this compound can lead to a decrease in peroxidase (POD) activity in certain aquatic plants. nih.govinno-concept.de Peroxidases are crucial enzymes in managing oxidative stress. usp.br The reduction in POD activity by this compound suggests an interference with the plant's antioxidant defense mechanisms. usp.br

Molecular Interactions at the Enzyme Active Site

The inhibitory function of this compound is rooted in its specific molecular interactions within the enzyme's active site. The active site of an enzyme is a precisely shaped pocket where substrate molecules bind and catalysis occurs. libretexts.orgnih.gov Inhibitors like this compound are designed to fit into this active site, often mimicking the natural substrate. mdpi.com The binding is facilitated by a series of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, between the inhibitor and the amino acid residues lining the active site. libretexts.orgmdpi.com In the case of serine proteases, the active site contains a catalytic triad (B1167595) of amino acids that is the primary target for many inhibitors. The effectiveness of this compound as an inhibitor is directly related to the strength and specificity of its interactions with these key residues. nih.gov

Binding Kinetics and Affinity Studies

The efficacy of an enzyme inhibitor like this compound is quantified by its binding affinity and kinetics, which describe the strength and rate of the interaction with its target enzyme. Key parameters include the dissociation constant (KD), association rate constant (k_on), and dissociation rate constant (k_off). While specific, comprehensive binding kinetic data for this compound are not extensively detailed in the available literature, its inhibitory activity is established. For instance, its inhibitory concentration (IC50)—the concentration required to inhibit 50% of the enzyme's activity—can be measured. Related aeruginosins, which share a similar structural backbone, have demonstrated potent inhibition of the serine protease trypsin, with IC50 values in the low microgram per milliliter range. researchgate.net Aeruginosin KY642 and aeruginosin KY608 inhibit trypsin with IC50 values of 1.4 and 1.7 μg/mL, respectively. researchgate.net

Techniques such as Surface Plasmon Resonance (SPR) are powerful, label-free methods used to measure real-time binding affinity and kinetics between molecules like this compound and their protein targets. aragenbio.com SPR monitors changes in the refractive index at a sensor surface where a ligand (e.g., the target protease) is immobilized, allowing for the calculation of k_on, k_off, and KD as an analyte (the inhibitor) flows over the surface. aragenbio.com

Table 1: Key Parameters in Binding Affinity and Kinetics

| Parameter | Description | Significance for Inhibitor Function |

|---|---|---|

| KD (Dissociation Constant) | The ratio of k_off to k_on (k_off/k_on), representing the concentration of inhibitor at which half of the enzyme binding sites are occupied at equilibrium. | A lower KD value indicates a higher binding affinity, meaning the inhibitor is more potent. |

| k_on (Association Rate Constant) | The rate at which the inhibitor binds to the target enzyme. | A faster association rate can lead to a more rapid onset of inhibition. |

| k_off (Dissociation Rate Constant) | The rate at which the inhibitor-enzyme complex dissociates. | A slower dissociation rate results in a longer duration of inhibition. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency; a lower IC50 indicates a more potent inhibitor. |

Structural Biology Approaches to Elucidate Inhibitor-Enzyme Complexes

Understanding the three-dimensional structure of the this compound-enzyme complex is crucial for deciphering its precise inhibitory mechanism. The structure of this compound itself was determined using 2D-NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) analyses. researchgate.netmdpi.com These studies revealed its composition as a linear modified peptide. researchgate.netnih.gov

To visualize the inhibitor-enzyme interaction, X-ray crystallography and, more recently, microcrystal electron diffraction (MicroED) are employed. biorxiv.org These techniques can resolve the atomic details of how the inhibitor fits into the active site of the enzyme, preventing the substrate from binding. wikipedia.orgembopress.org For the related compound aeruginosin 298A, its absolute configuration was confirmed through analysis of its crystal structure, which subsequently enabled its total synthesis. mdpi.com While a specific crystal structure of a this compound-protease complex is not prominently available, the approaches used for similar compounds would be directly applicable. Combining MicroED with native mass spectrometry offers a powerful method for identifying and structurally characterizing enzyme-inhibitor complexes directly from mixtures, accelerating the discovery process. biorxiv.org

Cellular Responses to this compound Exposure

Exposure to this compound triggers a cascade of cellular events in target organisms, extending beyond the direct inhibition of its primary protease targets. These responses involve alterations in various metabolic pathways and the induction of cellular stress mechanisms.

Impact on Metabolic Pathways beyond Primary Targets

Research has shown that this compound's influence is not confined to serine protease inhibition. In studies involving the waterflea Daphnia magna and the water moss Vesicularia dubyana, the compound demonstrated a broader metabolic impact. nih.gov A significant effect was the inhibition of both microsomal and soluble glutathione-S-transferase (mGST and sGST). nih.govresearchgate.net GSTs are critical detoxification enzymes involved in conjugating glutathione to various toxic substances to facilitate their removal. nih.gov The inhibition of mGST by this compound was particularly notable and may occur indirectly through the inhibition of a serine protease responsible for activating the GST enzyme. nih.gov

In the photosynthetic organism V. dubyana, this compound exposure also led to a decrease in photosynthetic oxygen production and an increase in the chlorophyll (B73375) b to chlorophyll a ratio, which are characteristic stress reactions in photosynthetic organisms. nih.gov This suggests an interference with the photosynthetic metabolic machinery. nih.govifremer.fr

Table 2: Observed Metabolic Impacts of this compound

| Target Organism | Affected Pathway/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Daphnia magna | Glutathione-S-Transferase (mGST & sGST) | Inhibition/Lowered Concentration | nih.govresearchgate.net |

| Vesicularia dubyana | Glutathione-S-Transferase (mGST) | Significant Inhibition | nih.gov |

| Vesicularia dubyana | Photosynthesis | Decreased Oxygen Production | nih.gov |

Stress Response Induction in Target Organisms

The metabolic disruptions caused by this compound can induce a general stress response in affected organisms. elifesciences.org In bacteria, such responses are well-characterized mechanisms that allow cells to survive hostile conditions by altering gene expression to protect against damage. elifesciences.orguniversiteitleiden.nl For example, bactericidal agents can trigger an oxidative stress response by increasing reactive oxygen species (ROS), which can lead to DNA damage and activate repair systems. mdpi.com

In the case of this compound, the observed physiological changes in eukaryotic organisms are indicative of a stress response. The inhibition of detoxification enzymes like GST in Daphnia magna represents a chemical stress, as the organism's ability to cope with toxic compounds is impaired. nih.govresearchgate.net Similarly, the effects on photosynthesis in V. dubyana are classic signs of an organism under physiological stress. nih.gov These responses highlight that the impact of cyanobacterial metabolites like this compound can be multifaceted, contributing to a broader ecological pressure on co-existing organisms. nih.govifremer.fr

Table 3: Indicators of Stress Response to this compound

| Target Organism | Stress Indicator | Observed Response | Reference |

|---|---|---|---|

| Daphnia magna | Detoxification Enzyme Levels | Lowered concentration of glutathione-S-transferase | researchgate.net |

| Vesicularia dubyana | Photosynthetic Activity | Decrease in oxygen production | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Agmatine (B1664431) |

| L-Hpla |

| L-Phe-L-Choi |

| Glutathione |

| Microcystin-LR |

| Aeruginosin 298A |

| Aeruginosin KY642 |

| Aeruginosin KY608 |

| Trypsin |

| Chlorophyll a |

Chemical Synthesis and Synthetic Biology Approaches for Microcin Sf608

Total Synthesis Methodologies

The total synthesis of Microcin (B1172335) SF608 has been accomplished through distinct and innovative strategies, primarily focusing on the stereocontrolled construction of its unique 2-carboxy-6-hydroxyoctahydroindole (Choi) core.

The reported total syntheses of Microcin SF608 have primarily employed convergent strategies. One of the first total syntheses utilized a classic convergent peptide coupling approach. acs.orgnih.gov This involved the independent synthesis of three key fragments: the p-hydroxyphenyllactic acid (L-Hpla) unit, the dipeptide containing L-phenylalanine (L-Phe) and the L-Choi core, and the agmatine (B1664431) tail. These fragments were then sequentially coupled to assemble the final natural product. acs.orgnih.govresearchgate.net

A later, distinct total synthesis also followed a convergent plan, but with a different strategic focus. researchgate.netresearchgate.net This route centered on the novel construction of the complex octahydroindole core from a much simpler oxabicyclo[2.2.1]heptane precursor. nih.govfigshare.com Once this key bicyclic amino acid structure was assembled, it could be coupled with the remaining components of the molecule. This strategy allows for flexibility, as different peptide fragments could potentially be joined to the synthesized core, embodying principles of both convergent and divergent synthesis.

The success of any total synthesis hinges on the design of stable, key synthetic intermediates and the high-yielding reactions that form them.

In the peptide-coupling-based synthesis, the main intermediates were the protected building blocks of the final structure. acs.orgdokumen.pub The synthesis of the N-Boc-L-Choi(OMe) intermediate was a multi-step process starting from O-methyl-L-tyrosine. acs.org The other key fragments, a protected L-Hpla derivative and a protected agmatine, were also prepared independently. acs.org The core reaction design involved standard peptide coupling reactions to link these units together, followed by a final deprotection step to yield this compound. nih.gov

The alternative synthesis by Carreira and colleagues featured a different set of intermediates and a more complex reaction design for assembling the Choi core. researchgate.netnih.gov A key reaction was the TMSOTf/NEt3-mediated nucleophilic opening of an oxabicyclo[2.2.1]heptane ring system, which efficiently established the core octahydroindole structure. nih.govfigshare.com This synthesis also highlighted a highly regioselective epoxide reduction and a photolytic deoxygenation to install the correct functionality on the core structure. nih.govrsc.org

Table 1: Key Intermediates in the Total Synthesis of this compound This table is interactive. Click on the headers to sort.

| Synthesis Strategy | Key Intermediate | Starting Material | Reference |

|---|---|---|---|

| Peptide Coupling (Valls et al.) | N-Boc-L-Choi(OMe) | O-methyl-L-tyrosine | acs.org |

| Peptide Coupling (Valls et al.) | Protected L-Hpla | p-hydroxyphenyllactic acid | acs.org |

| Peptide Coupling (Valls et al.) | N,N'-di-tert-butoxycarbonyl-agmatine | 1,4-diaminobutane | acs.org |

| Oxabicycle Opening (Carreira et al.) | Oxabicyclo[2.2.1]heptane derivative | Commercially available materials | researchgate.netresearchgate.net |

This compound possesses multiple chiral centers, and controlling their absolute configuration is paramount for a successful synthesis. The natural product contains the L-isomer of p-hydroxyphenyllactic acid (Hpla), L-phenylalanine, and the (2S,3aS,6R,7aS) configuration of the 6-hydroxyoctahydroindole-2-carboxylic acid (L-Choi) moiety. acs.orgresearchgate.net

In the synthesis by Valls and coworkers, stereocontrol was achieved by utilizing precursors from the chiral pool. The L-Choi unit was synthesized starting from L-tyrosine, ensuring the correct stereochemistry was carried through the synthetic sequence. acs.orgresearchgate.net Similarly, the L-Hpla and L-Phe fragments were derived from their corresponding L-amino acids. acs.org

The synthesis developed in the Carreira group addressed the stereochemical challenge through substrate-controlled reactions. researchgate.netresearchgate.net The nucleophilic opening of the oxabicyclic precursor was designed to set the stereocenters of the octahydroindole core with high precision. researchgate.net This approach demonstrates the power of stereocontrolled reactions to build complex chiral architecture without relying solely on chiral starting materials for every stereocenter. rsc.orgorganic-chemistry.org

Key Synthetic Intermediates and Reaction Design

Preparation of Structural Analogues and Derivatives

Beyond achieving the total synthesis of the natural product, synthetic chemistry provides the tools to create structural analogues. These modified versions of this compound are invaluable for conducting structure-activity relationship (SAR) studies and for developing chemical probes to investigate its mechanism of action.

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule's structure and observing how these changes affect its biological activity. This process helps to identify the key structural features—the pharmacophore—required for activity.

For this compound, a rich source of SAR information comes from comparing its structure and activity to the closely related aeruginosin family of natural products. acs.orgresearchgate.net For example, this compound has an L-amino acid (L-Phe) linked to the Choi nitrogen, whereas many aeruginosins incorporate a D-amino acid at this position. acs.org Furthermore, the Hpla fragment in this compound is of the L configuration, contrasting with the D-Hpla found in many aeruginosins. acs.org These differences in stereochemistry have been shown to impact inhibitory potency and selectivity against proteases like trypsin and chymotrypsin. researchgate.net

The synthetic routes established for this compound can be adapted to create a library of new analogues. By substituting different amino acids for L-phenylalanine, modifying the Hpla unit, or altering the stereochemistry at various chiral centers, chemists can systematically probe the structural requirements for its trypsin inhibitory activity.

Table 2: Structural Comparison for SAR Insights This table is interactive. Click on the headers to sort.

| Compound | Moiety 1 (Acid) | Moiety 2 (N-linked Amino Acid) | Moiety 3 (Core) | Moiety 4 (Tail) | Key Activity | Reference |

|---|---|---|---|---|---|---|

| This compound | L-Hpla | L-Phe | L-Choi | Agmatine | Trypsin Inhibitor | acs.orgresearchgate.net |

| Aeruginosin 298-A | D-Hpla | D-Phe | L-Choi | Agmatine | Thrombin Inhibitor | acs.orgresearchgate.net |

| Aeruginosin 98-B | D-Plac | D-Leu | L-Choi | Argininal | Trypsin Inhibitor | researchgate.net |

To understand how a bioactive molecule like this compound exerts its effect, it is essential to identify its direct molecular target(s) within the cell. Chemical probes are analogues of the parent molecule that have been modified to include a reporter tag (like a fluorescent dye) or a reactive group for covalently linking to its target.

No specific chemical probes for this compound have been detailed in the literature. However, established strategies could be readily applied. For instance, a fluorescent tag, such as a TAMRA dye, could be appended to the molecule, likely at a position known to be non-essential for its primary biological activity, as determined by SAR studies. researchgate.net The synthesis could involve modifying the agmatine tail or the phenolic hydroxyl group of the Hpla unit. These fluorescent probes would allow researchers to visualize the uptake and localization of this compound within cells, providing clues to its site of action.

Another advanced strategy involves creating "Trojan horse" conjugates, where an antibiotic is linked to a molecule that is actively transported into bacteria, such as a siderophore. nih.govacs.org While this compound is not a siderophore, probes could be designed with photo-affinity labels or clickable handles (e.g., an alkyne or azide (B81097) group). Upon binding to its target, the photo-affinity probe can be activated by UV light to form a covalent bond, allowing for subsequent isolation and identification of the target protein. Clickable probes enable the use of bio-orthogonal chemistry to attach reporter tags after the probe has engaged with its target in a complex biological system.

Chemical Modification for Structure-Activity Relationship (SAR) Studies

Development of Novel Synthetic Routes

The pursuit of efficient and innovative synthetic routes to this compound has been driven by its intriguing chemical architecture and biological potential. Research in this area has focused on overcoming the challenges associated with the construction of its unique structural motifs, particularly the densely functionalized 2-carboxy-6-hydroxyoctahydroindole (Choi) core. These efforts have led to the development of novel strategies that employ advanced organic reactions and explore the potential of chemoenzymatic approaches.

Application of Advanced Organic Reactions

The total synthesis of this compound has been a subject of significant interest in the synthetic organic chemistry community, leading to the development of elegant and efficient strategies. A notable approach involves a convergent synthesis, where the different subunits of the molecule are synthesized separately and then coupled together.

One of the initial total syntheses of this compound involved the coupling of four key fragments: L-p-hydroxyphenyllactic acid (L-Hpla), L-phenylalanine (L-Phe), the unique 2-carboxy-6-hydroxyoctahydroindole (L-Choi) moiety, and agmatine. acs.org This synthesis began with the preparation of the protected subunits. The synthesis of N-Boc-L-Choi(OMe) was accomplished in six steps starting from O-methyl-L-tyrosine. acs.org The protected agmatine was prepared from 1,4-diaminobutane. acs.org The assembly of the final molecule was then carried out through a series of peptide coupling reactions. acs.org

A more recent and highly convergent total synthesis of this compound has been reported, which relies on a key nucleophilic opening of an oxabicyclo[2.2.1]heptane derivative. nih.govfigshare.comacs.org This strategy provides rapid access to the complex octahydroindole core of the molecule. nih.govfigshare.comacs.org

Key advanced organic reactions utilized in this synthetic route include:

TMSOTf-mediated nucleophilic opening of an oxabicyclo[2.2.1]heptane: This reaction is central to the strategy, allowing for the efficient construction of the highly substituted Choi core. nih.govfigshare.comacs.org The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid promotes the opening of the oxabicyclic ring system by an internal amine nucleophile, establishing the core structure of the natural product. acs.orgnih.gov

Highly regioselective epoxide reduction: The synthesis also features a Ti(III)-mediated epoxide reduction to install the C-6 hydroxyl group with high regioselectivity. acs.orgnih.gov

Photolytic excision of a tertiary alcohol: A smooth photocleavage of a tertiary alcohol is another highlight of this synthetic approach. acs.orgnih.gov

The successful implementation of these advanced reactions has enabled a more efficient and stereocontrolled synthesis of this compound.

| Reaction | Reagents/Conditions | Purpose in Synthesis | Reference |

| Nucleophilic opening of oxabicyclo[2.2.1]heptane | TMSOTf, NEt3 | Construction of the octahydroindole (Choi) core | nih.govfigshare.comacs.org |

| Regioselective epoxide reduction | Ti(III)-mediated | Installation of the C-6 hydroxyl group | acs.orgnih.gov |

| Photolytic excision | Light | Removal of a tertiary alcohol protecting group | acs.orgnih.gov |

| Peptide coupling | PyBOP, NMM | Assembly of the peptide backbone | acs.org |

Chemoenzymatic Synthesis Strategies

While a complete chemoenzymatic synthesis of this compound has not yet been reported, the application of enzymes for the synthesis of its key building blocks presents a promising avenue for more sustainable and efficient production. The biosynthesis of the constituent parts of this compound, namely p-hydroxyphenyllactic acid (HPLA) and the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, has been studied, revealing potential enzymatic steps that could be integrated into a chemoenzymatic workflow.

Enzymatic Synthesis of p-Hydroxyphenyllactic Acid (HPLA):

The synthesis of HPLA from L-tyrosine has been demonstrated in various microorganisms, including Pediococcus acidilactici and Lactobacillus species. nih.govresearchgate.net This biotransformation typically involves a two-step enzymatic process:

Transamination: An aminotransferase catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (HPPA). nih.gov

Reduction: A lactate (B86563) dehydrogenase (LDH) then reduces HPPA to HPLA. nih.gov

A multi-enzyme cascade for the synthesis of a related compound, salvianolic acid A, from L-tyrosine has been developed, which also proceeds through an HPLA intermediate. nih.gov This demonstrates the feasibility of using a cascade of purified enzymes or whole-cell biocatalysts for the efficient production of HPLA.

Potential Chemoenzymatic Approach to this compound:

A plausible chemoenzymatic strategy for this compound would involve the enzymatic synthesis of the HPLA and Choi precursors, followed by chemical peptide coupling to assemble the final molecule.

| Enzyme/Enzyme Class | Reaction Catalyzed | Substrate | Product | Potential Application | Reference |

| Aminotransferase (e.g., Aat) | Deamination/Transamination | L-Tyrosine | 4-Hydroxyphenylpyruvic acid (HPPA) | Synthesis of HPLA precursor | nih.gov |

| D-Lactate Dehydrogenase (D-LDH) | Reduction of keto acid | 4-Hydroxyphenylpyruvic acid (HPPA) | p-Hydroxyphenyllactic acid (HPLA) | Synthesis of HPLA | nih.gov |

| Prephenate decarboxylase (e.g., AerD) | Decarboxylation | Prephenate | Dihydro-4-hydroxyphenylpyruvate | First step in Choi biosynthesis | beilstein-journals.org |

| Cupin superfamily enzyme (e.g., AerE) | Unknown | Intermediate in Choi pathway | Intermediate in Choi pathway | Biosynthesis of Choi precursor | researchgate.net |

| Short-chain dehydrogenase/reductase (e.g., AerF) | Unknown | Intermediate in Choi pathway | 2-carboxy-6-hydroxyoctahydroindole (Choi) | Final steps in Choi biosynthesis | researchgate.net |

Ecological Roles and Environmental Impacts of Microcin Sf608

Occurrence and Distribution in Aquatic Environments

Microcin (B1172335) SF608 is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of the organism. Its production is often associated with specific environmental conditions and microbial assemblies.

Presence in Cyanobacterial Bloom Formations

Microcin SF608 has been identified and isolated from bloom formations of the cyanobacterium Microcystis sp. inno-concept.deresearchgate.net For instance, it was detected in bloom material collected from the Dalton and Alonim reservoirs in Israel. researchgate.netnih.gov Research has also identified its production by several non-microcystin-producing strains of Microcystis aeruginosa isolated from Murchison Bay in Lake Victoria, Uganda. The compound is one of many peptides, such as micropeptins, cyanopeptolins, and aeruginosins, that can be found within these dense cyanobacterial populations. nih.govresearchgate.net

Interspecies Chemical Interactions

Microcins are recognized as molecules that mediate competitive and amensalistic (where one organism is harmed and the other is unaffected) interactions, particularly among bacteria. frontiersin.org this compound's primary known biochemical function is the inhibition of serine proteases, such as trypsin, which gives it a role in the chemical warfare between species. inno-concept.denih.govresearchgate.net

Allelopathic Effects on Phytoplankton and Aquatic Plants

Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Several metabolites from Microcystis, including this compound, have been identified as having inhibitory, or allelopathic, activity against photoautotrophs. helsinki.fimdpi.com Studies have demonstrated that this compound can exert toxic effects on aquatic plants. nih.gov For example, in the water moss Vesicularia dubyana, exposure to this compound resulted in a significant decrease in photosynthetic oxygen production. inno-concept.denih.gov This was accompanied by an increase in chlorophyll (B73375) b, a typical stress response in plants. inno-concept.denih.gov These findings suggest that this compound can act as an allelochemical, potentially providing the producing cyanobacteria a competitive advantage by suppressing the growth of competing aquatic plants and other phytoplankton. mdpi.comscispace.com

Competitive Interactions with other Microorganisms

The production of antimicrobial peptides like microcins is a widespread strategy used by bacteria to compete with other microorganisms. nih.gov By inhibiting essential enzymes like serine proteases in other organisms, this compound can disrupt their cellular processes. inno-concept.denih.gov This inhibitory action is a key mechanism in interspecies competition, potentially allowing the producing Microcystis strains to dominate their microbial community. frontiersin.orgnih.gov The ability to produce such compounds can provide a significant adaptive advantage, helping the cyanobacteria to thrive in diverse and competitive aquatic environments. nih.gov

Physiological Effects on Non-Target Aquatic Organisms

The effects of this compound are not limited to plants and microorganisms but extend to other aquatic life, such as zooplankton. Research has focused on its impact on the water flea, Daphnia magna, and the water moss, Vesicularia dubyana, revealing a range of physiological responses. inno-concept.denih.gov

A key study investigated the effects of various concentrations of this compound on these two organisms. inno-concept.de In Daphnia magna, the compound was found to inhibit both microsomal glutathione-S-transferase (mGST) and soluble glutathione-S-transferase (sGST), which are crucial detoxification enzymes. inno-concept.denih.gov However, it did not alter the activity of glutathione (B108866) peroxidase (GP-X) in this organism. inno-concept.denih.gov

In the water moss Vesicularia dubyana, this compound also inhibited mGST. inno-concept.denih.gov In contrast to its effect in Daphnia, it caused an increase in sGST activity in the moss. inno-concept.denih.gov The compound had no significant effect on peroxidase (POD) activity at a concentration of 50 μg/L, but a high concentration of 500 μg/L led to an almost complete inhibition of this enzyme. inno-concept.deajol.info Furthermore, this compound strongly affected photosynthesis in V. dubyana, causing a decrease in oxygen production by over 75% at a concentration of 500 μg/L. inno-concept.de These findings demonstrate that this compound can have significant, and sometimes differing, physiological impacts on various non-target aquatic organisms, disrupting key processes like detoxification and photosynthesis. inno-concept.denih.gov

Interactive Data Table: Physiological Effects of this compound on Non-Target Organisms

The table below summarizes research findings on the impact of this compound on key physiological parameters in Daphnia magna and Vesicularia dubyana. inno-concept.denih.govajol.info

| Organism | Parameter | Concentration (µg/L) | Observed Effect |

| Daphnia magna | Soluble Glutathione-S-Transferase (sGST) | 5.0 - 500.0 | Significant Inhibition |

| Daphnia magna | Microsomal Glutathione-S-Transferase (mGST) | 5.0 - 500.0 | Inhibition |

| Daphnia magna | Glutathione Peroxidase (GP-X) | Not specified | No alteration |

| Vesicularia dubyana | Soluble Glutathione-S-Transferase (sGST) | Not specified | Increased activity |

| Vesicularia dubyana | Microsomal Glutathione-S-Transferase (mGST) | Not specified | Slight inhibition |

| Vesicularia dubyana | Peroxidase (POD) | 50.0 | No significant inhibition |

| Vesicularia dubyana | Peroxidase (POD) | 500.0 | Nearly total inhibition |

| Vesicularia dubyana | Photosynthetic Oxygen Production | 500.0 | >75% decrease |

| Vesicularia dubyana | Chlorophyll b | Not specified | Increased amount |

Impact on Crustacean (e.g., Daphnia magna) Physiology

The water flea, Daphnia magna, a keystone species in many freshwater food webs, exhibits distinct physiological responses upon exposure to this compound. researchgate.net Research has shown that this compound can interfere with crucial enzymatic pathways within the organism.

Specifically, this compound has been observed to inhibit both microsomal and soluble glutathione-S-transferase (mGST and sGST) in D. magna. researchgate.net The inhibition of mGST is significant and may occur indirectly through the inhibition of a serine protease responsible for activating the enzyme. researchgate.netscispace.com The sGST activity is also inhibited at concentrations ranging from 5 to 500 µg/L, although this inhibition does not appear to be dependent on the concentration, suggesting that only specific isoenzymes might be affected. scispace.com In contrast, the activity of glutathione peroxidase (GP-X) in D. magna does not show significant alteration when exposed to this compound. researchgate.netscispace.com This indicates that this compound is not likely detoxified through conjugation with glutathione. researchgate.net

**Table 1: Effects of this compound on Enzyme Activity in *Daphnia magna***

| Enzyme | Effect Observed | Concentration Range | Reference |

|---|---|---|---|

| Microsomal Glutathione-S-Transferase (mGST) | Significant Inhibition | Not specified | researchgate.net |

| Soluble Glutathione-S-Transferase (sGST) | Inhibition | 5 - 500 µg/L | scispace.com |

| Glutathione Peroxidase (GP-X) | No significant alteration | Not specified | researchgate.netscispace.com |

Effects on Aquatic Macrophytes (e.g., Vesicularia dubyana)

The aquatic moss Vesicularia dubyana (now often referred to as Taxiphyllum barbieri) also experiences physiological stress when exposed to this compound. researchgate.net Studies have shown varied effects on its enzymatic systems.

Unlike in Daphnia magna, soluble glutathione-S-transferase (sGST) activity in V. dubyana is elevated upon exposure to this compound. researchgate.netscispace.com Conversely, the microsomal form of the enzyme (mGST) is inhibited. researchgate.net The activity of peroxidase (POD), an enzyme involved in managing oxidative stress, is significantly decreased by this compound, particularly at higher concentrations. researchgate.netscispace.com While a concentration of 50 µg/L of this compound did not strongly inhibit POD, a higher concentration of 500 µg/L resulted in almost complete inhibition. scispace.comscispace.com

**Table 2: Effects of this compound on Enzyme Activity in *Vesicularia dubyana***

| Enzyme | Effect Observed | Concentration | Reference |

|---|---|---|---|

| Soluble Glutathione-S-Transferase (sGST) | Increased activity | Not specified | researchgate.netscispace.com |

| Microsomal Glutathione-S-Transferase (mGST) | Inhibition | Not specified | researchgate.net |

| Peroxidase (POD) | Near total inhibition | 500 µg/L | scispace.comscispace.com |

Influence on Photosynthetic Oxygen Production in Aquatic Organisms

This compound has a pronounced inhibitory effect on the photosynthetic capabilities of aquatic primary producers like Vesicularia dubyana. researchgate.netkmae-journal.org Exposure to the compound leads to a significant reduction in photosynthetic oxygen production. researchgate.netacs.org

Research has demonstrated that at a concentration of 50 µg/L, this compound can decrease oxygen production by more than 50%. scispace.com This effect is even more pronounced at a concentration of 500 µg/L, where the decrease in oxygen production exceeds 75%. scispace.com In addition to reduced oxygen output, a typical stress reaction in plants is observed in the pigment pattern of V. dubyana. The ratio of chlorophyll a to chlorophyll b is altered, with a notable increase in chlorophyll b content, which is a common indicator of stress in photosynthetic organisms. researchgate.net This disruption of photosynthesis can have cascading effects on the productivity of aquatic ecosystems. acs.org

**Table 3: Impact of this compound on Photosynthesis in *Vesicularia dubyana***

| Parameter | Effect Observed | Concentration | Reference |

|---|---|---|---|

| Photosynthetic Oxygen Production | >50% decrease | 50 µg/L | scispace.com |

| Photosynthetic Oxygen Production | >75% decrease | 500 µg/L | scispace.com |

| Chlorophyll a/b ratio | Increase in chlorophyll b | Not specified | researchgate.net |

Environmental Dynamics and Biotransformation

The environmental fate of this compound, including its persistence, degradation, and movement through aquatic food webs, is a critical area of ecotoxicology. However, current scientific literature provides limited information on these aspects.

Persistence and Degradation Pathways in Water Bodies

There is currently a lack of specific studies detailing the persistence and degradation pathways of this compound in natural water bodies. The stability of this compound under various environmental conditions, such as sunlight exposure, temperature fluctuations, and microbial action, has not been thoroughly investigated. While research exists on the degradation of other cyanobacterial peptides, which can be influenced by factors like pH and sunlight, specific data for this compound is not available. researchgate.net

Bioavailability in Aquatic Food Webs

Detailed information on the bioavailability of this compound in aquatic food webs is not present in the available scientific literature. The extent to which this compound is taken up by organisms from the water, its potential to accumulate in tissues, and the efficiency of its transfer between different trophic levels (biomagnification) remain uncharacterized. Understanding the bioavailability is essential for assessing the full ecological risk posed by this compound. frontiersin.orgslu.se

Future Research Trajectories and Research Applications of Microcin Sf608

Advanced Biosynthetic Pathway Engineering for Enhanced Production

The production of Microcin (B1172335) SF608, like many complex natural products, is often limited in its native host. A primary future objective is to enhance its yield through advanced biosynthetic pathway engineering. Microcin SF608 is a nonribosomally synthesized peptide, and its biosynthesis is related to that of the aeruginosin family of peptides. researchgate.netresearchgate.net A key structural feature is the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and understanding its specific biosynthetic pathway is a critical first step. researchgate.netscispace.com

Future research will likely focus on:

Pathway Elucidation: Identifying and characterizing the complete nonribosomal peptide synthetase (NRPS) gene cluster responsible for this compound assembly in Microcystis aeruginosa.

Heterologous Expression: Transferring the identified gene cluster into a more tractable and high-yielding host organism, such as Escherichia coli or a suitable yeast strain. This approach has been successfully applied to other peptide-based antimicrobials. researchgate.net

Metabolic Engineering: Optimizing precursor supply in the production host to prevent metabolic bottlenecks. This includes upregulating the pathways for its constituent parts: L-phenylalanine, agmatine (B1664431), and the precursors for L-Hpla (p-hydroxyphenyl-lactic acid) and the unique Choi core. ontosight.ainih.gov

Protein Engineering: Modifying the biosynthetic enzymes themselves for improved efficiency or stability. Lessons can be drawn from engineering efforts on other microcins, such as Microcin C7, where variants were designed to be resistant to degradation by enzymes like trypsin, thereby enhancing their stability and potential efficacy. ontosight.ainih.gov The proteases involved in the maturation of microcins, such as the TldD/E protease that processes Microcin B17, could also be targets for engineering to improve the final processing step of the mature peptide. nih.gov

| Research Approach | Objective | Key Methodologies |

| Pathway Elucidation | Identify the complete gene cluster for SF608 biosynthesis. | Genome sequencing, transcriptomics, gene knockout studies. |

| Heterologous Expression | Move biosynthesis to a high-yield industrial host. | Synthetic biology, host engineering (E. coli, yeast). |

| Metabolic Engineering | Increase the availability of molecular building blocks. | Overexpression of precursor pathways, flux balance analysis. |

| Protein Engineering | Improve the efficiency of biosynthetic enzymes. | Site-directed mutagenesis, directed evolution. |

Elucidation of Broader Ecological Significance in Microbial Communities

Microcins are recognized as important molecules in mediating microbial interactions and competition. nih.govnih.gov While this compound is known to be produced by cyanobacteria, its precise role in its natural aquatic environment is not fully understood. inno-concept.de Future research is needed to unravel its ecological significance.

Key research avenues include:

Allelochemical Functions: Investigating the role of this compound as an allelochemical—a compound that influences the growth, survival, and reproduction of other organisms. It is produced during cyanobacterial blooms and may help Microcystis outcompete other phytoplankton or deter grazers. inno-concept.de Studies have shown that cyanobacterial extracts can have different effects than purified toxins alone, suggesting a complex interplay of various secreted compounds, including this compound. inno-concept.de

Microbiome Modulation: Exploring how this compound structures the microbial community (microbiome) in its vicinity. nih.gov By inhibiting proteases produced by competing bacteria, it could provide a competitive advantage to its producer. nih.govnih.gov Understanding its impact is crucial, as microbial communities are fundamental to the health and stability of aquatic ecosystems. frontiersin.orgresearchgate.net

Environmental Triggers: Identifying the environmental conditions (e.g., nutrient levels, temperature, presence of competing species) that trigger the production of this compound. This would provide insight into when and why the compound is deployed in nature.

Exploration of Undiscovered Biological Targets and Mechanisms

The primary known activity of this compound is the inhibition of the serine protease trypsin. inno-concept.de However, its structural similarity to other bioactive peptides, like the aeruginosins, suggests it may have a broader range of biological targets. researchgate.netresearchgate.net The aeruginosin family is known to inhibit other serine proteases involved in critical physiological processes, such as thrombin and plasmin, which are key to blood coagulation. researchgate.netresearchgate.net

Future explorations should include:

Expanded Protease Screening: Systematically screening this compound against a wide panel of serine proteases, including those involved in human blood coagulation (thrombin, plasmin, kallikrein) and immune responses (elastase, chymotrypsin). researchgate.netresearchgate.net

Non-Protease Targets: Investigating whether this compound has other cellular targets. For instance, studies on aquatic organisms showed it inhibits photosynthesis in the water moss Vesicularia dubyana and affects detoxication enzymes like glutathione-S-transferase (GST) in both the moss and the water flea Daphnia magna. inno-concept.de The exact mechanisms behind these effects remain to be elucidated. inno-concept.de

Uptake Mechanisms: Clarifying how this compound enters target cells. Other microcins often use a "Trojan horse" strategy, mimicking essential nutrients to be actively transported into a cell. frontiersin.org Identifying the uptake mechanism for SF608 is crucial for understanding its specificity and could reveal new cellular machinery to exploit for drug delivery.

| Known/Potential Target | Organism/System | Observed/Potential Effect |

| Trypsin (Serine Protease) | In vitro assays | Potent inhibition (IC50 of 0.5 μg/mL). inno-concept.de |

| Thrombin, Plasmin | Human (potential) | Inhibition of blood coagulation (by analogy to aeruginosins). researchgate.netresearchgate.net |

| Glutathione-S-Transferase (GST) | Daphnia magna, V. dubyana | Inhibition of detoxification pathways. inno-concept.deresearchgate.net |

| Photosynthetic System | Vesicularia dubyana | Inhibition of oxygen production. inno-concept.de |

Development of Chemical Biology Tools and Probes for Protease Research

The specific and potent inhibition of trypsin makes this compound an excellent starting point for the development of chemical biology tools to study proteases. inno-concept.de Such tools are invaluable for identifying and characterizing the roles of specific enzymes in complex biological systems. barniolxicotalab.com

Future research in this area could involve:

Activity-Based Probes: Modifying the this compound structure to create activity-based probes (ABPs). This would involve incorporating a reactive "warhead" that covalently binds to the active site of a target protease, along with a reporter tag (e.g., a fluorophore or biotin) for visualization and isolation.

Affinity Probes: Using an inactivated form of this compound as a bait molecule in affinity chromatography experiments to pull down and identify its binding partners from cell lysates, potentially revealing new targets.

Phage Display Integration: The total synthesis of this compound has been achieved, which opens the door to creating a library of analogs. nih.gov This library could be used in screening platforms like phage display to rapidly identify probes with high selectivity for a given protease target. barniolxicotalab.com

Application as a Research Scaffold for Enzyme Inhibitor Design

Natural products with unique structures and potent biological activity are often used as scaffolds for the development of new drugs. nih.gov The core structure of this compound, particularly the Choi moiety, represents a novel chemical scaffold for designing new enzyme inhibitors. researchgate.net Its demonstrated activity against a key protease already establishes it as a promising starting point. inno-concept.de

Key development pathways include:

Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis of this compound to create a wide array of analogs. nih.govethz.ch By systematically modifying each component of the peptide (the L-Hpla, L-Phe, L-Choi, and agmatine units), researchers can determine which parts of the molecule are essential for activity and which can be altered to improve potency or selectivity.

Scaffold for New Inhibitors: Using the this compound backbone to design inhibitors against other medically relevant serine proteases. researchgate.net For example, its structure could be adapted to target proteases involved in cancer metastasis or viral replication.

Computational Design: Employing computational methods, such as in silico docking and molecular dynamics, to model the interaction of this compound with target proteases. nih.gov These models can guide the rational design of new inhibitors with enhanced binding affinity and specificity, a process sometimes referred to as catalytic motif scaffolding. biorxiv.org This approach can accelerate the discovery process and reduce the number of compounds that need to be synthesized and tested experimentally. biorxiv.org

Q & A

Q. What is the structural characterization of Microcin SF608, and what methodologies are used to elucidate its configuration?

this compound is a cyanobacterial non-ribosomal peptide featuring a 2-carboxy-6-hydroxyoctahydroindole (Choi) core. Its structure was determined using 2D-NMR spectroscopy (including COSY, NOESY, and HSQC) and HPLC analysis to resolve stereochemical details and confirm purity . Comparative studies with aeruginosin 298A highlighted structural similarities, particularly in the Choi fragment .

Q. Which organisms produce this compound, and under what environmental or physiological conditions?

this compound is synthesized by Microcystis aeruginosa, a cyanobacterial species, particularly in non-toxic strains. Production is linked to protease inhibition as a competitive survival mechanism in aquatic ecosystems. Cultivation conditions (e.g., nutrient availability, light cycles) influence yield but require further quantification .

Q. What are the primary enzymatic targets of this compound, and how is inhibitory activity assayed?

this compound selectively inhibits serine proteases (e.g., thrombin, trypsin) via competitive binding assays using fluorogenic substrates. Its effects on detoxification enzymes (e.g., glutathione-S-transferase, GST) are quantified via spectrophotometric assays measuring conjugation rates of glutathione with model substrates (e.g., CDNB) .

Q. What synthetic strategies enable the total synthesis of this compound?

The Choi core is synthesized through TMSOTf/NEt₃-mediated nucleophilic opening of an oxabicyclo[2.2.1]heptane intermediate. Key steps include Cp₂TiCl-mediated regioselective epoxide reduction and photolytic excision of a tertiary alcohol. This approach achieves high stereocontrol and scalability for structural analogs .

Q. How does this compound affect photosynthetic parameters in aquatic plants?

Exposure to this compound reduces photosynthetic oxygen production and alters chlorophyll a:b ratios in Vesicularia dubyana, indicative of oxidative stress. These effects are measured via Clark-type oxygen electrodes and spectrophotometric pigment analysis .

Advanced Research Questions

Q. How do structural modifications of the Choi core influence this compound's inhibitory potency and selectivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with modified Choi fragments (e.g., alkylation, halogenation) and testing against serine protease panels. Activity is quantified via Kᵢ values from enzyme kinetics, while selectivity is assessed using competitive inhibition assays .

Q. What methodological challenges arise when quantifying this compound's ecological impact relative to other cyanobacterial compounds?

Comparative studies with microcystin-LR require LC-MS/MS quantification of both compounds in environmental samples. Challenges include differentiating co-occurring metabolites and interpreting synergistic effects on detoxification enzymes (e.g., contrasting GST modulation in Daphnia magna vs. V. dubyana) .

Q. How do contradictory findings regarding GST modulation by this compound inform its mechanism of action?

In D. magna, this compound inhibits soluble GST (sGST) but elevates sGST in V. dubyana. This discrepancy suggests species-specific protease interactions, possibly via inhibition of serine proteases responsible for GST activation. Mechanistic validation requires knockdown experiments (e.g., siRNA targeting proteases) .

Q. What advanced spectroscopic techniques resolve this compound's stereochemical ambiguities?

NOESY experiments and X-ray crystallography are critical for assigning absolute configurations, particularly for the Choi core. Dynamic NMR analysis at varying temperatures can clarify conformational flexibility in solution .

Q. How can in silico approaches predict novel Microcin analogs with enhanced bioactivity?

Protein language models (e.g., trained on microcin sequences) identify conserved motifs for protease inhibition. Molecular docking simulations (using tools like AutoDock Vina) predict binding affinities to thrombin or trypsin active sites, guiding rational design of analogs .

Methodological Notes

- Data Contradictions : Disparate GST responses across species (e.g., inhibition in Daphnia vs. induction in Vesicularia) highlight the need for multi-species toxicity assays to assess ecological risks .

- Synthesis Optimization : Scalability of the oxabicyclo ring-opening step requires solvent screening (e.g., dichloromethane vs. acetonitrile) to improve yields .

Retrosynthesis Analysis